
L748337
概要
説明
L-748,337は、β3アドレナリン受容体の強力かつ選択的な拮抗薬です。 β1およびβ2受容体に対して有意な選択性を示し、β3、β2、およびβ1アドレナリン受容体に対する阻害定数(K_i)はそれぞれ4.0 nM、204 nM、および390 nMです 。 この化合物は、主に癌、非アルコール性脂肪性肝疾患、および心臓血管疾患など、β3アドレナリン受容体の異常と関連する疾患を研究するために科学研究で使用されています .
準備方法
L-748,337の合成には、主要な中間体の形成とその後の反応を含むいくつかのステップが含まれます。 合成経路は通常、コア構造の調製から始まり、目的の選択性と効力を達成するために官能基の修飾が行われます 。 工業生産方法には、収量と純度を最大化するために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます .
化学反応の分析
L-748,337は、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、化合物の官能基を修飾し、その活性を変化させる可能性があります。
還元: 還元反応は、ニトロ基からアミンなど、特定の官能基を修飾するために使用できます。
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は、酸化剤と反応条件に基づいて異なる生成物を生成する可能性があります .
科学的研究の応用
Metabolic Regulation
L748337 has been extensively studied for its role in metabolic processes, particularly in adipose tissue. It exhibits a high affinity for human β3-AR, making it a useful tool for investigating the receptor's function in lipid metabolism.
- Study Findings : In experiments with rhesus monkey adipose tissue, this compound was shown to reduce glycerol production, indicating its potential to modulate lipolysis. Its affinity for human β3-AR was approximately 4 nM, significantly higher than for rat β3-AR, which was around 12-95 nM .
Parameter | Value |
---|---|
Affinity (Ki) | 4 nM (human) |
Affinity (Ki) | 12-95 nM (rat) |
Cardiovascular Health
The compound has also been investigated for its effects on cardiac function. In a study involving an open-chest pig model, this compound was administered alongside dobutamine to assess its impact on cardiac efficiency.
- Results : The combination of dobutamine and this compound improved cardiac efficiency by mitigating the impairment caused by prolonged adrenergic stimulation. This suggests that this compound could play a role in managing cardiac workload during stress conditions .
Treatment Group | Mean Arterial Pressure | Cardiac Output |
---|---|---|
Dobutamine Only | Decreased over time | Increased |
Dobutamine + this compound | Maintained | Similar to baseline |
Obesity and Diabetes
In a study examining the effects of β3-AR antagonism on non-alcoholic fatty liver disease (NAFLD), this compound was shown to reverse beneficial effects induced by β3-AR agonists.
- Findings : The administration of this compound increased levels of liver enzymes and lipid profiles in rats fed a high-fat diet, indicating its potential role in exacerbating metabolic disorders .
Parameter | Control Group | HFD Group | HFD + β3-AGO Group | HFD + this compound Group |
---|---|---|---|---|
ALT Levels | Baseline | Increased | Decreased | Increased |
AST Levels | Baseline | Increased | Decreased | Increased |
Cancer Research
Recent studies have explored the application of this compound in cancer treatment, particularly concerning tumor growth and vascularization.
- Results : The administration of this compound resulted in reduced tumor volume and weight, suggesting that β3-AR antagonism may inhibit tumor progression through metabolic modulation .
Mechanistic Insights
This compound's mechanism as an antagonist involves blocking β3-AR signaling pathways that are implicated in various physiological processes. Its selective binding characteristics allow researchers to differentiate between human and rodent receptor activities, facilitating studies on receptor pharmacology and drug development.
作用機序
L-748,337は、β3アドレナリン受容体に選択的に結合し、その活性を阻害することで効果を発揮します。 この結合は、細胞増殖や生存に関与するMAPK経路などの下流のシグナル伝達経路の活性化を阻止します 。 β1およびβ2受容体に対するβ3アドレナリン受容体の選択性は、その特定の分子構造によるものであり、β3サブタイプとより効果的に相互作用することができます .
類似化合物との比較
L-748,337は、β3アドレナリン受容体に対する高い選択性でユニークです。類似化合物には以下が含まれます。
L-748,328: 類似の選択性と効力を有する別のβ3アドレナリン受容体拮抗薬.
L-742,791: 受容体活性化の反対の効果を研究するために使用されるβ3アドレナリン受容体アゴニスト.
これらの化合物は、L-748,337と構造的に類似していますが、β3アドレナリン受容体との特定の相互作用とその結果生じる生物学的効果が異なります .
生物活性
L748337 is a selective β3-adrenoceptor antagonist that has garnered attention for its potential therapeutic applications, particularly in cardiovascular and metabolic conditions. This article explores the biological activity of this compound, highlighting its mechanisms of action, selectivity, and relevant case studies.
- Chemical Name : N-[[3-[(2S)-2-Hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]-acetamide
- Purity : ≥98%
This compound exhibits a competitive antagonistic action at β3-adrenoceptors, showing selectivity over β1 and β2 receptors with inhibition constants (K_i) of 4.0 nM, 204 nM, and 390 nM respectively . It effectively inhibits cAMP accumulation induced by isoproterenol with an IC50 value of 6 nM .
Cardiac Function
A significant study investigated the effects of this compound on cardiac energetics and efficiency in a pig model. The study demonstrated that combining dobutamine (an inotropic agent) with this compound attenuated the progressive impairment in cardiac efficiency typically observed with prolonged adrenergic stimulation. Specifically, the combination treatment preserved contractility and reduced myocardial oxygen consumption (MVO2) compared to dobutamine alone .
Table 1: Hemodynamic Effects of Drug Infusion
Treatment | Cardiac Output (mmHg/s) | MVO2 Increase (%) | Free Fatty Acid (mM) |
---|---|---|---|
Dobutamine | 2888 ± 818 | 47% | 1.1 ± 0.4 |
Dobutamine + this compound | 2864 ± 1055 | Not significantly changed from baseline | 1.1 ± 0.4 |
Control | Stable | Stable | Stable |
This suggests that β3-adrenoceptor blockade may have a role in modulating cardiac metabolism during adrenergic stimulation.
Cancer Research
This compound has also been studied for its effects on melanoma cell lines. It was found to reduce inducible nitric oxide synthase (iNOS) expression, which is associated with tumor proliferation, and induced apoptosis in these cells . This indicates a potential application in cancer therapy by targeting β3-adrenoceptors to inhibit tumor growth.
Comparative Studies
In comparative studies involving human and rat models, this compound displayed differential affinities for β3-adrenoceptors. It has a significantly higher affinity for human β3-AR compared to rat β3-AR, which may limit its utility in certain experimental setups but also highlights its potential as a selective radioligand for human studies .
Case Study Insights
A notable case study involved patients with dilated cardiomyopathy where the non-selective βAR antagonist carvedilol improved ejection fraction significantly. The introduction of this compound in conjunction with other treatments showed promising results in enhancing cardiac efficiency without compromising hemodynamic stability .
特性
IUPAC Name |
N-[[3-[(2S)-3-[2-[4-(benzenesulfonamido)phenyl]ethylamino]-2-hydroxypropoxy]phenyl]methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O5S/c1-20(30)28-17-22-6-5-7-25(16-22)34-19-24(31)18-27-15-14-21-10-12-23(13-11-21)29-35(32,33)26-8-3-2-4-9-26/h2-13,16,24,27,29,31H,14-15,17-19H2,1H3,(H,28,30)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIONHVPTYTSHZ-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC(=CC=C1)OCC(CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCC1=CC(=CC=C1)OC[C@H](CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244192-94-7 | |
Record name | L 748,337 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244192947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。